CAL1 protein - 138930-37-7

CAL1 protein

Catalog Number: EVT-1521027
CAS Number: 138930-37-7
Molecular Formula: C4F8O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CAL1 is derived from the fruit fly Drosophila melanogaster and is classified as a member of the histone assembly factor family. This protein has been compared to other known centromere proteins, such as Scm3 in yeast and HJURP in vertebrates, indicating its evolutionary significance in centromere biology . CAL1's ability to interact with various centromere proteins positions it as a central player in kinetochore assembly.

Synthesis Analysis

Methods and Technical Details

The synthesis of CAL1 involves standard molecular biology techniques, including cloning, expression, and purification. Researchers often utilize plasmid constructs to express CAL1 in various cell lines. For instance, the use of the LacI/lacO system allows for targeted expression of CAL1 fused to fluorescent tags like green fluorescent protein (GFP), facilitating visualization during experiments .

  • Cloning: The gene encoding CAL1 is cloned into an expression vector.
  • Transfection: The vector is introduced into host cells (e.g., Drosophila S2 cells) using methods such as lipofection.
  • Expression: Following transfection, cells are cultured to allow for protein expression.
  • Purification: Techniques such as affinity chromatography are used to isolate CAL1 from cell lysates.
Molecular Structure Analysis

Structure and Data

The structure of CAL1 consists of distinct functional domains that facilitate its interactions with other proteins. The N-terminal region (residues 1–407) is primarily responsible for binding CENP-A, while the C-terminal region (residues 699–979) interacts with CENP-C . The middle region plays a role in nucleolar localization but is not essential for its function.

  • N-terminal Domain: Essential for CENP-A recruitment.
  • C-terminal Domain: Mediates interactions with CENP-C.
  • Middle Region: Involved in localization but not critical for assembly.
Chemical Reactions Analysis

Reactions and Technical Details

CAL1 participates in several biochemical reactions critical for centromere assembly:

  • Recruitment Reaction: CAL1 binds to CENP-A and facilitates its incorporation into chromatin.
  • Interaction with Other Proteins: It interacts with CENP-C and Ndc80, forming a complex necessary for proper kinetochore function .

These interactions are typically studied using co-immunoprecipitation techniques and fluorescence microscopy to visualize protein complexes in vivo.

Mechanism of Action

Process and Data

The mechanism by which CAL1 functions involves several steps:

  1. Binding: CAL1 binds to centromeric DNA through its N-terminal domain.
  2. Recruitment: It recruits CENP-A to the centromere, which is crucial for establishing the centromeric chromatin structure.
  3. Complex Formation: CAL1 forms complexes with other centromere proteins like CENP-C and Ndc80, facilitating the assembly of the kinetochore .

This process ensures accurate chromosome segregation during cell division.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CAL1 exhibits several notable physical properties:

  • Molecular Weight: Approximately 100 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around pH 6.5–7.5.
  • Solubility: Highly soluble in physiological buffers, facilitating its study in biochemical assays.
Applications

Scientific Uses

CAL1 has several important applications in scientific research:

  • Cell Biology: Understanding the mechanisms of chromosome segregation and centromere function.
  • Genetics: Investigating mutations affecting centromere assembly that could lead to aneuploidy.
  • Biotechnology: Potential applications in synthetic biology where precise control over chromosomal behavior is required.

Research on CAL1 enhances our understanding of fundamental biological processes and may have implications for treating diseases related to chromosomal instability.

Structural Characterization of CAL1

Primary Sequence Analysis & Conserved Domains

CAL1’s primary structure reveals intrinsic disorder punctuated by conserved functional modules. Key features include:

  • An N-terminal domain (aa 1–160) with predicted α-helical structures, essential for CENP-A/H4 binding. Secondary structure prediction indicates 45% helical content, concentrated in subdomains involved in histone engagement [5] [7].
  • A central cysteine-rich region (aa 200–305) facilitating dimerization and partner protein interactions. This domain contains 8 conserved cysteine residues predicted to form zinc-coordinating motifs [4] [9].
  • A C-terminal domain (aa 400–494) harboring a centromere-recognition motif that binds CENP-C. Sequence alignment across Diptera shows 68% conservation in this region [6].
  • Disorder-promoting residues (proline: 12%, serine: 9%) constituting 60% of the sequence, enabling conformational flexibility during chaperone function [5].

Table 1: Domain Architecture of Drosophila CAL1

DomainResidue RangeKey FeaturesConservation
N-terminal1–160α-helical, CENP-A/H4 binding55% (Diptera)
Cysteine-rich200–305Zinc motifs, dimerization interface48% (Metazoa)
C-terminal400–494CENP-C binding motif68% (Diptera)

Tertiary Structure Prediction via HHPred/Phyre2

Comparative modeling reveals CAL1’s tertiary structure through remote homology detection:

  • The N-terminal domain adopts a solenoid-like fold wrapping around CENP-A/H4, validated by X-ray crystallography of the CAL11–160–CENP-A144–225–H4 complex (PDB: 6T7N). The interface involves hydrogen bonding between CAL1’s helix α2 (aa 50–65) and the CENP-A α3 helix [5] [6].
  • The cysteine-rich domain forms a β-sandwich structure stabilized by disulfide bonds, resembling zinc knuckles in nucleic acid-binding proteins. Phyre2 modeling (99% confidence) predicts structural homology to RING finger domains [4].
  • The C-terminus is predicted as an extended loop with a conserved hydrophobic patch (aa 450–470) for CENP-C binding. HHPred aligns this region to cupin-domain interaction motifs despite low sequence similarity (<20%) [6] [8].

Functional Domains: N-terminal CENP-A Assembly Domain vs. C-terminal Centromere Recognition Motif

N-terminal Assembly Domain (aa 1–160)

  • Binds pre-nucleosomal CENP-A/H4 dimers via a tripartite interface:
  • Hydrophobic pocket accommodating CENP-A Met206
  • Salt bridge between CAL1 Asp30 and CENP-A Arg79
  • Hydrogen bonds stabilizing H4 helix α1 [5] [6].
  • Forms a 1:1:1 heterotrimer confirmed by SEC-MALS (measured MW: 43.4 kDa; theoretical: 41.7 kDa) [5].

C-terminal Centromere Recognition Motif (aa 400–494)

  • Directly engages the cupin domain dimer of CENP-C through a high-affinity interaction (Kd = 110 nM). The binding site is proximal to the CENP-C dimerization interface, permitting only one CAL1 molecule per CENP-C dimer [6].
  • Mutations in the conserved motif 450LLxxYP455 disrupt centromere targeting in vivo, confirming functional necessity [5] [6].

Table 2: Functional Validation of CAL1 Domains

DomainMutationPhenotypeFunctional Consequence
N-terminalD30ALoss of CENP-A bindingDisrupted nucleosome assembly
Cysteine-richCys248SerImpaired dimerizationReduced DPB2 interaction
C-terminalL450A/Y454AAbolished CENP-C bindingFailure in centromere targeting

Comparative Analysis of CAL1 Orthologs Across Taxa

Diptera-Specific Innovations

  • CAL1 is restricted to Diptera and lacks orthologs in vertebrates or fungi. Its gene structure (6 exons) is conserved across Drosophila species but absent in Anopheles, suggesting a recent evolutionary origin [7].
  • Replaces ancestral Scm3/HJURP chaperones through convergent evolution: The N-terminal "Scm3-like domain" shares structural (α-helical fold) but not sequence similarity (<15% identity) with fungal Scm3 [7].

Functional Analogies in Other Taxa

  • Saccharomyces cerevisiae: Scm3 directly binds CENP-A (Cse4) but requires the Mis18 complex for centromere delivery—unlike CAL1, which integrates both functions [7].
  • Homo sapiens: HJURP binds CENP-A/H4, while the Mis18 complex (Mis18α/β/BP1) recruits it to centromeres. CAL1’s C-terminal domain functionally mimics Mis18BP1’s CENP-C interaction [6].

Table 3: CAL1 Functional Analogs Across Species

OrganismChaperoneCentromere ReceptorDomain Architecture
DrosophilaCAL1CENP-CIntegrated chaperone/receptor
S. cerevisiaeScm3Mif2 (CENP-C ortholog)Requires Mis18 complex
H. sapiensHJURPMis18 complexSeparated chaperone and receptor

Properties

CAS Number

138930-37-7

Product Name

CAL1 protein

Molecular Formula

C4F8O

Synonyms

CAL1 protein

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